1-(1-Adamantyl)piperazine

Description

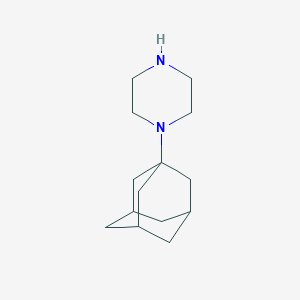

Structure

3D Structure

Properties

IUPAC Name |

1-(1-adamantyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2/c1-3-16(4-2-15-1)14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13,15H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYGTOJPNHDXRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173779 | |

| Record name | Piperazine, 1-(1-adamantyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19984-46-4 | |

| Record name | 1-(1-Adamantyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19984-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-(1-adamantyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019984464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-(1-adamantyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19984-46-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 1 Adamantyl Piperazine

Established Synthetic Routes for 1-(1-Adamantyl)piperazine

Reaction of 1-Bromoadamantane (B121549) with Piperazine (B1678402)

A primary method for synthesizing this compound is through the nucleophilic substitution reaction between 1-bromoadamantane and an excess of piperazine. This reaction is typically performed under high-temperature conditions in a sealed pressure tube. For instance, reacting 1-bromoadamantane with a six-fold molar excess of piperazine at temperatures between 299–301°C for 16 hours has been reported. The resulting product is often purified by dissolving it in a solvent like chloroform (B151607), washing with a sodium hydroxide (B78521) solution and brine, and then recrystallizing from ethanol (B145695) and hydrochloric acid to yield the dihydrochloride (B599025) salt with an efficiency of around 69%. Another example involves heating 1-bromoadamantane with 1-(4-methyl-3-chlorophenyl)piperazine in a sealed bomb at 185°C overnight. googleapis.com

Table 1: Reaction of 1-Bromoadamantane with Piperazine

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Bromoadamantane, Piperazine | 299–301°C, 16 hours, sealed tube | This compound dihydrochloride | 69% |

Reaction of 1-Adamantyl Chloride with Piperazine

An analogous synthetic route utilizes 1-adamantyl chloride as the starting material. In a solvent-free approach, 1-adamantyl chloride (1.0 mol) and piperazine (6.0 mol) are heated at 150°C for 20 hours. The crude product is then dissolved in chloroform, washed with 5% NaOH, and purified using silica (B1680970) gel chromatography. The reaction can also be conducted in a polar aprotic solvent like chloroform or dichloromethane (B109758), with a base such as triethylamine (B128534) or potassium carbonate added to neutralize the hydrogen halide byproduct.

Table 2: Reaction of 1-Adamantyl Chloride with Piperazine

| Reactants | Conditions | Product | Purity/Yield | Reference |

|---|---|---|---|---|

| 1-Adamantyl chloride, Piperazine | 150°C, 20 hours, no solvent | This compound | 82% purity |

Synthesis from N-(1-Adamantane carbonyl)piperazine

An alternative pathway to this compound involves the reduction of N-(1-adamantane carbonyl)piperazine. This intermediate is first synthesized by reacting adamantane-1-carboxylic acid with a halogenating agent like thionyl chloride (SOCl₂) to form 1-adamantane carbonyl chloride. This acid chloride is then reacted with a large excess of piperazine (e.g., 10 equivalents) in a solvent such as chloroform or dichloromethane, often at a reduced temperature (0°C), and in the presence of a base like triethylamine to act as a dehydrohalogenation agent. google.com

The subsequent reduction of the N-(1-adamantane carbonyl)piperazine intermediate is typically carried out using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ether solvent such as tetrahydrofuran (B95107) (THF). google.com The reaction is generally performed at temperatures ranging from 0°C to room temperature for several hours. google.com One specific protocol involves dissolving N-(1-adamantane carbonyl)piperazine in THF and treating it with LiAlH₄ (2.2 mol equivalents) at 0°C, followed by stirring for 5 hours to yield this compound with a reported yield of 87%.

Table 3: Synthesis from N-(1-Adamantane carbonyl)piperazine

| Step | Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acylation | 1-Adamantane carbonyl chloride, Piperazine | Dichloromethane, 0°C, Et₃N | N-(1-Adamantane carbonyl)piperazine | 60% | google.com |

Microwave-Assisted Synthesis Approaches for Optimized Green Chemistry

Microwave-assisted organic synthesis has emerged as a green chemistry approach that can significantly accelerate reaction times and improve yields. ajrconline.orgsciencepublishinggroup.com This technology offers a simple, efficient, and economical alternative to conventional heating methods. ajrconline.orgsciencepublishinggroup.com While specific examples for the microwave-assisted synthesis of this compound are not extensively detailed in the provided search results, the principles of microwave chemistry, such as rapid heating through dipolar polarization and conduction mechanisms, are applicable to the synthesis of various organic molecules. ajrconline.orgsciencepublishinggroup.com This method reduces the need for long reaction times and large quantities of solvents, aligning with the principles of green chemistry. ajrconline.org

Synthesis of Key Precursors and Intermediates

Preparation of 1-Adamantyl Isothiocyanate

1-Adamantyl isothiocyanate is a valuable precursor for synthesizing various biologically active compounds, including thiourea (B124793) derivatives. thieme-connect.com Several methods for its preparation have been reported.

One common method is the reaction of 1-aminoadamantane (amantadine) with phenyl isothiocyanate. In one procedure, these reactants are heated in toluene (B28343) at 110°C for 3 hours, yielding 1-isothiocyanatoadamantane in 80% yield after recrystallization from ethanol. chemicalbook.com A more recent development involves the reaction of adamantyl amines with phenyl isothiocyanate in refluxing p-xylene (B151628) for 3 hours, which can produce the desired isothiocyanate in high yields (up to 95%). thieme-connect.comresearchgate.net

Another established route is the Curtius rearrangement, starting from adamantane-1-carboxylic acid. researchgate.net This involves converting the carboxylic acid to its acid chloride using thionyl chloride, followed by a reaction with sodium azide (B81097) in boiling toluene. This one-step process, where the acid azide formation and its rearrangement to the isocyanate occur simultaneously, can provide yields of 83–94%. researchgate.net

Traditional methods, which are often less favored due to the use of hazardous reagents, include the reaction of 1-aminoadamantane with carbon disulfide and sodium hydroxide, or with thiophosgene. thieme-connect.comresearchgate.net

Table 4: Synthesis of 1-Adamantyl Isothiocyanate

| Starting Material(s) | Reagent(s) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Aminoadamantane | Phenyl isothiocyanate | Toluene, 110°C, 3 hours | 1-Isothiocyanatoadamantane | 80% | chemicalbook.com |

| Adamantyl amine | Phenyl isothiocyanate | p-xylene, reflux, 3 hours | Adamantyl isothiocyanate | 95% | thieme-connect.comresearchgate.net |

| Adamantane-1-carboxylic acid | Thionyl chloride, Sodium azide | Boiling toluene | 1-Adamantyl isothiocyanate | 83-94% | researchgate.net |

Synthesis of Adamantane-1-carboxylic acid derivatives

A primary route to obtaining this compound involves the reduction of an amide precursor, N-(1-Adamantane carbonyl)piperazine. This method is particularly favored when high steric control is necessary. The synthesis of the amide intermediate begins with adamantane-1-carboxylic acid, which is converted to 1-adamantane carbonyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with a large excess (typically 10 equivalents) of piperazine in a solvent like dichloromethane at low temperatures (0°C), often with a base such as triethylamine (Et₃N) to neutralize the hydrogen halide byproduct.

The subsequent reduction of the N-(1-Adamantane carbonyl)piperazine intermediate to yield this compound is commonly achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This reaction is typically carried out in an ether solvent such as tetrahydrofuran (THF) over several hours, with the temperature maintained between 0°C and 25°C. A specific protocol describes dissolving N-(1-adamantane carbonyl)piperazine in THF and treating it with 2.2 equivalents of LiAlH₄ at 0°C, followed by stirring for 5 hours to achieve an 87% yield of the final product.

An alternative, though less direct, pathway to derivatives involves the esterification of adamantane-1-carboxylic acid with methanol, catalyzed by sulfuric acid, to form methyl adamantane-1-carboxylate. This ester can then be reacted with hydrazine (B178648) hydrate (B1144303) to produce adamantane-1-carbohydrazide, a key intermediate for synthesizing various hydrazide-hydrazone derivatives. nih.govresearchgate.net

Table 1: Synthesis of this compound via Adamantane-1-carboxylic acid derivative

| Step | Reactants | Reagents/Conditions | Product | Yield |

| 1 | Adamantane-1-carboxylic acid | SOCl₂ | 1-Adamantane carbonyl chloride | - |

| 2 | 1-Adamantane carbonyl chloride, Piperazine (10 eq.) | Dichloromethane, Et₃N, 0°C | N-(1-Adamantane carbonyl)piperazine | 60% google.com |

| 3 | N-(1-Adamantane carbonyl)piperazine | LiAlH₄ (2.2 eq.), THF, 0°C, 5h | This compound | 87% |

Derivatization Strategies and Functionalization of the Piperazine Moiety

The presence of a secondary amine in the piperazine ring of this compound offers a versatile handle for a wide range of chemical modifications, allowing for the synthesis of a diverse library of derivatives.

N-Functionalization of the Piperazine Ring

The unsubstituted nitrogen of the piperazine ring is nucleophilic and can readily undergo various functionalization reactions. For instance, it can be acylated with acyl chlorides. A specific example involves the reaction of this compound with cinnamoyl chloride in tetrahydrofuran at 0°C, in the presence of triethylamine, to produce N-(1-adamantyl methyl)-N'-cinnamoyl piperazine. google.com

Introduction of Aryl and Alkyl Substituents

The secondary amine of this compound can be alkylated or arylated to introduce further diversity. Palladium-catalyzed Buchwald-Hartwig amination is a modern and efficient method for the synthesis of N-aryl piperazines from aryl halides. grafiati.com Copper-catalyzed C-N bond formation provides another route to N-alkyl-N'-aryl-piperazines. grafiati.com A more classical approach involves the reaction of this compound with alkyl or aryl halides. For example, reacting N-cinnamyl piperazine with 1-adamantyl methyl bromide at 200°C in an autoclave with anhydrous sodium carbonate yields N-(1-adamantyl methyl)-N'-cinnamyl piperazine. google.com

Formation of Carbothioamide and Carbothioimidate Derivatives

Carbothioamide derivatives are synthesized by reacting this compound with isothiocyanates. The reaction of 1-adamantyl isothiocyanate with 1-methylpiperazine (B117243) in boiling ethanol yields N-(adamantan-1-yl)-4-methylpiperazine-1-carbothioamide. researchgate.netnih.govmdpi.comresearchgate.net Similarly, reacting 1-adamantyl isothiocyanate with piperazine in a 2:1 molar ratio produces N,N'-bis(1-adamantyl)piperazine-1,4-dicarbothioamide. mdpi.comnih.govacs.orgsigmaaldrich.com

These carbothioamide derivatives can be further functionalized to form carbothioimidates (also known as isothioureas). This is achieved by reacting the N-(adamantan-1-yl)piperidine-1-carbothioamide precursor with various benzyl (B1604629) bromides in a solvent like N,N-dimethylformamide (DMF) or acetone, in the presence of a base such as anhydrous potassium carbonate. mdpi.comacs.orgsemanticscholar.orgcore.ac.uk

Table 2: Synthesis of Carbothioamide and Carbothioimidate Derivatives

| Starting Material | Reagent(s) | Solvent/Conditions | Product |

| 1-Adamantyl isothiocyanate, 1-Methylpiperazine | Ethanol, reflux | N-(Adamantan-1-yl)-4-methylpiperazine-1-carbothioamide | |

| 1-Adamantyl isothiocyanate, Piperazine (1:2 ratio) | Ethanol, reflux | N,N'-bis(1-adamantyl)piperazine-1,4-dicarbothioamide | |

| N-(Adamantan-1-yl)piperidine-1-carbothioamide, 4-Nitrobenzyl bromide | DMF, K₂CO₃, rt | 4-Nitrobenzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate | |

| N-(Adamantan-1-yl)-4-phenylpiperazine-1-carbothioamide, 3,5-Bis(trifluoromethyl)benzyl bromide | Acetone, K₂CO₃, reflux | 3,5-Bis(trifluoromethyl)benzyl (Z)-N′-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioimidate |

Synthesis of Urea (B33335) and Thiourea Conjugates

Urea and thiourea derivatives containing the this compound scaffold have been synthesized and studied. The general synthesis for 1,3-disubstituted ureas involves coupling an appropriate isocyanate with an amine. nih.govscispace.com For example, 1-adamantyl isocyanate can be reacted with various substituted anilines containing a piperazine moiety to form the desired urea derivatives. nih.govscispace.com These reactions are typically carried out in solvents like dichloromethane (DCM) at temperatures ranging from 0°C to room temperature. nih.govscispace.com

Thiourea derivatives are similarly prepared. The reaction of adamantane-1-carbonyl chloride with ammonium (B1175870) thiocyanate (B1210189) can generate adamantane-1-carbonylisothiocyanate in situ, which then reacts with an appropriate amine to form the thiourea. researchgate.net Alternatively, 1-adamantyl isothiocyanate can be directly reacted with amines. researchgate.net For instance, reacting 1-adamantyl isothiocyanate with 1-methylpiperazine yields the corresponding N-(adamantan-1-yl)carbothioamide, a thiourea derivative. researchgate.net

Chemical Reactions and Reactivity Studies

This compound is a stable compound under recommended storage conditions but is reactive with acids, acid chlorides, acid anhydrides, and oxidizing agents. capotchem.com The adamantyl group can undergo oxidation with strong oxidizing agents to form adamantyl ketones or carboxylic acids. The piperazine ring's secondary amine allows for a variety of nucleophilic substitution and addition reactions. For example, it readily participates in Mannich reactions. The reaction of a related 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione with formaldehyde (B43269) and various N-substituted piperazines under reflux in ethanol yields the corresponding N-Mannich bases. nih.gov

Oxidation Reactions of this compound

The oxidation of this compound primarily involves the adamantane (B196018) framework. The adamantane cage is composed of secondary (–CH₂–) and tertiary (–CH–) carbons. The tertiary C-H bonds at the bridgehead positions are more susceptible to oxidation than the secondary ones. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide, can be employed to functionalize the adamantane core.

The reaction with powerful oxidants like potassium permanganate can proceed through several stages. libretexts.org Initial oxidation typically introduces a hydroxyl group at one of the tertiary bridgehead carbons (C3, C5, or C7) to form a tertiary alcohol. Given the strength of the oxidizing agent, this intermediate alcohol can be difficult to isolate as the reaction can proceed further. Subsequent oxidation does not form a ketone at the tertiary position but can lead to the cleavage of the adamantane cage structure, ultimately yielding carboxylic acid derivatives. libretexts.org The piperazine ring is generally more resistant to oxidation under these conditions compared to the adamantyl C-H bonds, though very harsh conditions could lead to its degradation.

| Reagent | Potential Product(s) | Conditions | Research Findings |

| Potassium Permanganate (KMnO₄) | Adamantan-1-ol derivatives, Carboxylic acid derivatives (via cage cleavage) | Basic or acidic aqueous solution, heat | Strong oxidizing agents attack the tertiary C-H bonds of the adamantane cage. Over-oxidation can lead to C-C bond cleavage. libretexts.org |

| Chromium Trioxide (CrO₃) | Adamantan-1-ol derivatives, Cage-cleaved products | Acidic solution (e.g., Jones oxidation) | Similar to KMnO₄, Cr(VI) reagents are powerful oxidants capable of hydroxylating and cleaving the adamantane structure. |

Nucleophilic Substitution Reactions on the Adamantyl Group

Nucleophilic substitution at the C1 bridgehead position of the adamantyl group in this compound, which would involve the displacement of the piperazine moiety, is not a feasible chemical transformation under standard conditions. The adamantyl C1 carbon is a tertiary bridgehead atom, which imposes significant constraints on substitution reaction mechanisms.

An Sₙ2 (bimolecular nucleophilic substitution) reaction is impossible. This mechanism requires the nucleophile to attack the carbon atom from the side opposite to the leaving group (backside attack). In the adamantane cage, the rigid, polycyclic structure completely shields the backside of the C1 carbon, making this approach sterically impossible.

An Sₙ1 (unimolecular nucleophilic substitution) reaction, which proceeds through a carbocation intermediate, is also highly disfavored. The formation of a carbocation at a bridgehead carbon would force the sp²-hybridized carbon into a planar geometry, which would introduce an enormous amount of angle and torsional strain into the rigid cage structure. egrassbcollege.ac.in While the 1-adamantyl cation can be formed from derivatives with excellent leaving groups (e.g., halides), the piperazinyl group is a very poor leaving group. Cleaving the strong C-N bond to form an amide anion (piperazide) is energetically prohibitive without specialized transition-metal catalysts designed for C-N bond activation. rsc.org

Therefore, direct displacement of the piperazine ring by common nucleophiles is not observed.

| Reagent | Expected Product | Conditions | Research Findings |

| Sodium Azide (NaN₃) | No Reaction | Polar aprotic solvent (e.g., DMF) | The C1-N bond is too strong, the piperazinyl group is a poor leaving group, and the adamantyl bridgehead is not susceptible to Sₙ1 or Sₙ2 reactions. egrassbcollege.ac.inrsc.org |

| Sodium Thiolate (NaSR) | No Reaction | Varies | For the same reasons as with azide, direct displacement does not occur. |

| Sodium Cyanide (NaCN) | No Reaction | Polar aprotic solvent (e.g., DMSO) | The C-N bond is not cleaved by cyanide under nucleophilic substitution conditions. |

Spectroscopic and Advanced Analytical Characterization in 1 1 Adamantyl Piperazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 1-(1-Adamantyl)piperazine. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms within the molecule.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the adamantyl cage and the piperazine (B1678402) ring. The rigid, cage-like structure of the adamantyl group results in distinct multiplets in the upfield region of the spectrum, typically between δ 1.6 and 2.1 ppm. The protons on the piperazine ring are observed as multiplets in the range of δ 2.8–3.5 ppm. The integration of these signals confirms the ratio of protons in the adamantyl and piperazine moieties.

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

| Proton Type | Chemical Shift (δ) ppm | Multiplicity | Reference |

| Adamantane-H | 1.47–1.63 | m | iucr.org |

| Adamantane-H | 1.80–1.90 | s | iucr.org |

| Piperazine-H | 2.89–2.91 | m | iucr.org |

| Piperazine-H | 3.14–3.15 | m | iucr.org |

Note: 'm' denotes multiplet, 's' denotes singlet. The exact chemical shifts and multiplicities can vary depending on the solvent and the specific derivative of this compound being analyzed.

The ¹³C NMR spectrum provides further confirmation of the structure of this compound by detailing the carbon framework. The carbon atoms of the adamantyl group typically resonate at δ 27.61, 35.77, 36.07, and 39.61 ppm. iucr.org The carbon atoms of the piperazine ring are generally found in the region of δ 48-51 ppm. iucr.org

Table 2: Representative ¹³C NMR Spectral Data for this compound Derivatives

| Carbon Type | Chemical Shift (δ) ppm | Reference |

| Adamantane-C | 27.61, 35.77, 36.07, 39.61 | iucr.org |

| Piperazine-C | 48.73, 50.30 | iucr.org |

Note: The chemical shifts are dependent on the solvent and the specific derivative.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation patterns of this compound. Techniques such as Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are used to validate the molecular ion peak. For instance, in the ESI-MS spectrum of a related compound, 1-(1-Adamantylcarbonyl)piperazine, the [M+H]⁺ ion is observed at m/z 263.2. The fragmentation pattern in MS/MS experiments can provide further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The IR spectrum of piperazine-containing compounds typically shows C-H stretching vibrations for the aliphatic groups in the range of 2898–2983 cm⁻¹. mdpi.com The C-N bond vibration is usually observed between 1093 and 1190 cm⁻¹. mdpi.com In the case of this compound, N-H stretching vibrations can be identified at approximately 3300 cm⁻¹.

Table 3: Key IR Absorption Bands for Piperazine Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| C-H Stretch (aliphatic) | 2898–2983 | mdpi.com |

| C-N Stretch | 1093–1190 | mdpi.com |

| N-H Stretch | ~3300 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound. A common method involves using a C18 column with a gradient elution system, often with acetonitrile (B52724) and water as the mobile phase. Detection is typically carried out using a UV detector. The purity of the compound can be determined to be greater than 99% using this method. For compounds like piperazine that are not strongly UV-active, alternative detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (LC/MS) can be employed. sielc.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state of this compound and its derivatives. This technique can resolve the conformations of the adamantyl and piperazine moieties, such as the chair-shaped conformation of the piperazine ring. nih.gov For example, the crystal structure of N-(adamantan-1-yl)-4-methylpiperazine-1-carbothioamide, a related compound, was determined to be monoclinic with the space group P2₁/c. scilit.com Such analyses provide precise bond lengths and angles, offering unambiguous structural proof. nih.gov

Advanced Spectroscopic Techniques for Detailed Conformational Analysis

The three-dimensional arrangement of atoms in this compound is critical to its chemical behavior and interactions. Advanced analytical techniques are indispensable for elucidating the molecule's conformational landscape, which is defined by the spatial arrangement of the bulky adamantyl cage relative to the flexible piperazine ring. The study of molecular conformation involves analyzing the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. numberanalytics.com A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling provides a comprehensive understanding of these structures. numberanalytics.com

Research into related structures, such as N-acyl piperazines and other adamantane-substituted heterocycles, offers significant insight into the probable conformational dynamics of this compound. The piperazine ring typically exists in a chair conformation, but the presence of bulky substituents like the adamantyl group can influence the equilibrium between different chair forms and the energy barriers for their interconversion. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. numberanalytics.com Temperature-dependent ¹H NMR studies on N-substituted piperazines have shown that these molecules can exist as distinct conformers at room temperature. rsc.org This phenomenon arises from two main dynamic processes: the restricted rotation around the amide bond (in N-acyl piperazines) and the limited interconversion of the piperazine chair conformations. rsc.org By analyzing the NMR spectra at different temperatures, researchers can determine the coalescence points (TC) where the signals for the different conformers merge. From these points, the activation energy barriers (ΔG‡) for conformational interchange can be calculated, typically ranging from 56 to 80 kJ mol⁻¹ for N-benzoylated piperazines. rsc.org

Two-dimensional (2D) NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are crucial for detailed conformational analysis. acdlabs.comnanalysis.com These experiments detect through-space correlations between protons that are close to each other (typically < 5 Å), regardless of the number of bonds separating them. nanalysis.comcolumbia.edu By identifying NOE or ROE cross-peaks between protons on the adamantyl group and the piperazine ring, the preferred spatial orientation of these two moieties relative to each other can be determined. For instance, studies on isomeric adamantane (B196018) phenylalkylamines used 2D NMR to elucidate their predominant conformations, revealing one isomer to be rigid while the other was more flexible, a finding later confirmed by molecular dynamics simulations. mdpi.com

| Dynamic Process | Typical Activation Energy (ΔG‡) | Analytical Technique | Reference |

|---|---|---|---|

| Piperazine Ring Inversion | ~56 - 70 kJ mol⁻¹ | Temperature-Dependent ¹H NMR | rsc.org |

| Amide Bond Rotation (in N-acyl analogs) | ~60 - 80 kJ mol⁻¹ | Temperature-Dependent ¹H NMR | rsc.org |

X-ray Crystallography

While NMR provides information about the conformation in solution, X-ray crystallography reveals the precise three-dimensional structure in the solid state. numberanalytics.com This technique can definitively determine bond lengths, bond angles, and the conformation of the cyclic systems. X-ray analysis of related adamantane-piperidine compounds has consistently shown that both the adamantyl moiety and the piperidine (B6355638)/piperazine ring adopt stable chair conformations. acs.org Although the solid-state conformation may not be identical to the predominant one in solution, it provides a crucial, energetically favorable reference structure. numberanalytics.com For example, crystallographic studies of N'-(adamantan-1-yl)piperidine-1-carbothioimidate derivatives confirmed the chair conformation for both the adamantane and piperidine rings. acs.orgnih.gov

| Compound Type | Adamantyl Conformation | Heterocycle Conformation | Analytical Technique | Reference |

|---|---|---|---|---|

| Adamantyl-piperidine carbothioimidates | Chair | Chair | X-ray Crystallography | acs.orgnih.gov |

| Adamantyl-triazole derivatives | Chair | Chair (Piperazine ring) | X-ray Crystallography |

Computational Modeling

Computational chemistry complements experimental data by providing theoretical insights into conformational preferences. uoa.grgoogle.com Molecular mechanics and quantum mechanical methods, such as Density Functional Theory (DFT), are used to calculate the potential energy surface of the molecule as a function of its geometry. frontiersin.org These calculations can identify the most stable low-energy conformers and the transition states that separate them. For 2-substituted N-methylpiperidines bearing an adamantyl group, molecular mechanics calculations agreed with experimental dynamic NMR data, confirming that the chair conformation with an equatorial adamantyl group is the most stable. nih.gov Similarly, theoretical modeling of adamantane-piperidine derivatives has been used to calculate the energy differences between various conformers, showing that folded and non-folded conformations may differ by only a few kcal/mol. acs.org This integration of high-level calculations with experimental results from NMR and X-ray crystallography provides a robust and detailed picture of the conformational dynamics of this compound.

Pharmacological Investigations and Biological Activities of 1 1 Adamantyl Piperazine and Its Derivatives

Sigma Receptor (σR) Ligand Activity

Sigma receptors (σRs) are a unique class of intracellular proteins, with σ1 and σ2 subtypes being particularly relevant in cellular signaling and pathophysiology. nih.govfrontiersin.org They are involved in numerous cellular functions and are considered important targets for therapeutic intervention in a range of diseases. frontiersin.orgresearchgate.net 1-(1-Adamantyl)piperazine and its analogs have been identified as potent ligands for these receptors. nih.gov

Research has demonstrated that this compound and its derivatives exhibit a strong binding affinity for both σ1 and σ2 receptors, often in the nanomolar range. nih.gov This dual-binding capability is a key characteristic of their pharmacological profile. The adamantane (B196018) structure is a crucial component for this high-affinity binding. nih.gov Specific derivatives have been synthesized and evaluated to understand the structure-activity relationship. For instance, adamantane phenylalkylamine derivatives show significant affinity for both receptor subtypes. nih.govresearchgate.net

The table below summarizes the binding affinities of selected this compound derivatives for sigma receptors.

| Compound Name/Derivative | σ1R Affinity (Ki, nM) | σ2R Affinity (Ki, nM) | Reference |

| This compound | 2.1 | 3.8 | nih.gov |

| 1-Methyl-4-{4-[α-(1-adamantyl) phenylmethyl]phenyl}piperazine (12) | 3.2 | 32 | nih.govresearchgate.net |

| 4-[4,4-Diphenyl-4-(1-adamantyl)butyl]-1-methylpiperazine (14) | 15 | 60 | nih.govresearchgate.net |

| Reduced haloperidol (B65202) analogue | 1.8 | 32 | acs.org |

This table is interactive. You can sort the columns by clicking on the headers.

The interaction of adamantane-piperazine compounds with sigma receptors has significant implications for the treatment of neurological and psychiatric conditions. nih.govsilae.it Sigma-1 receptors, in particular, are involved in modulating various neurotransmitter systems and are considered therapeutic targets for conditions like depression, anxiety, schizophrenia, and neurodegenerative diseases. nih.govresearchgate.netresearchgate.netacs.org

The σ1 receptor is known to be involved in neuroprotection and the modulation of dopaminergic transmission. nih.govacs.org The adamantane derivative amantadine (B194251), for example, exerts some of its effects through this receptor. nih.gov Ligands that act on σ1 receptors can influence cellular survival and protect against the cellular stress associated with neurodegenerative disorders like Parkinson's disease, Alzheimer's disease, and Huntington's disease. acs.orggoogle.com Arylpiperazine derivatives, a related class, are established components in drugs for managing neurological disorders, with some newer compounds designed to target both sigma-1 and serotonin (B10506) receptors for a potential antidepressant effect. researchgate.net

Antiproliferative and Anticancer Research

Beyond their neuropharmacological profile, this compound and its derivatives have demonstrated significant potential as anticancer agents. nih.gov Their activity has been evaluated against a wide array of cancer types, revealing broad-spectrum antiproliferative effects. nih.gov

Derivatives of this compound have shown potent antiproliferative activity against a diverse range of human cancer cell lines. nih.gov Studies have documented their efficacy in inhibiting the growth of cancers originating in the colon, prostate, breast, and blood (leukemia). nih.gov Further research has expanded this list to include cervical, pancreatic, and lung cancer cell lines. researchgate.netmdpi.com For example, a 1-(2-aryl-2-adamantyl)piperazine derivative was effective in reducing the viability of cervical, breast, pancreatic, and lung cancer cells in a dose-dependent manner. mdpi.com Another study reported that adamantyl pyran-4-one derivatives were active against chronic myelogenous leukemia, cervical cancer, and colorectal adenocarcinoma. unizg.hr

The table below presents the in vitro antiproliferative activity of selected adamantyl piperazine (B1678402) derivatives against various cancer cell lines.

| Derivative | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

| Parent piperazine 6 | HeLa | Cervical | 9.2 | researchgate.net |

| Parent piperazine 6 | MDA-MB-231 | Breast | 8.4 | researchgate.net |

| Compound 13 | HeLa | Cervical | 8.4 | researchgate.net |

| Compound 13 | MDA-MB-231 | Breast | 6.8 | researchgate.net |

| 1-(2-Phenyl-2-adamantyl)piperazine | HEPG2 | Liver | 2.1 | |

| Adamantyl isothiourea derivative 5 | Hep-G2 | Liver | - | nih.gov |

| Adamantyl isothiourea derivative 5 | Hela | Cervical | - | nih.gov |

| Adamantyl isothiourea derivative 5 | HCT-116 | Colorectal | - | nih.gov |

| Adamantyl pyran-4-one derivative 2 | K562 | Leukemia | 13.1 | unizg.hr |

This table is interactive. You can sort the columns by clicking on the headers. IC50 represents the concentration required to inhibit 50% of cell growth.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. science.gov Inhibiting this process is a key strategy in cancer therapy. In vivo studies using animal models have shown that this compound derivatives possess anti-angiogenic properties. Specifically, these compounds have demonstrated the ability to inhibit angiogenesis in pancreatic and ovarian cancer xenograft models, where human tumors are grown in immunodeficient mice. researchgate.net This activity was noted as being particularly prominent in xenografts of pancreas, prostate, ovarian, and leukemia tumors. researchgate.net

The anticancer effects of this compound derivatives appear to be mediated through a multi-faceted mechanism involving both sigma receptors and ion channels. nih.gov One key pathway is the induction of apoptosis, or programmed cell death, which is mediated by the compound's interaction with sigma receptors. Antagonism of the σ1 receptor, in particular, has been shown to trigger caspase-dependent apoptosis in cancer cells. nih.govresearchgate.net Studies have confirmed that certain adamantane phenylalkylamine derivatives induce apoptosis and activate caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.net

Cytotoxicity Studies in Cancer and Normal Cell Lines

The cytotoxic potential of this compound and its derivatives has been evaluated across a range of human cancer cell lines. The core compound, this compound, demonstrates potent antiproliferative activity against various cancer cell lines, including those from colon, prostate, breast, and leukemia cancers. In vivo studies have further highlighted its anti-angiogenic effects in xenograft models of pancreatic and ovarian cancer.

Derivatives where the adamantane and piperazine moieties are modified have shown varied and sometimes enhanced cytotoxic effects. For instance, 1-(2-aryl-2-adamantyl)piperazine derivatives exhibit antiproliferative activity, with IC₅₀ values in the low micromolar range against multiple cancer cell lines. researchgate.net One study found that the parent compound of this series, 1-(2-phenyl-2-adamantyl)piperazine, had an IC₅₀ of 9.2 µM against the HeLa cervical cancer cell line and 8.4 µM against the MDA MB 231 breast cancer cell line. researchgate.net A derivative featuring C4-fluorination on the benzene (B151609) ring and acetylation of the piperazino NH proved to be the most active in the series against these same cell lines. researchgate.net Notably, these specific derivatives exhibited significantly low cytotoxicity against normal human cells, including Human Umbilical Vein Endothelial Cells (HUVEC) and Normal Human Dermal Fibroblasts (NHDF). researchgate.net

Other related structures, such as adamantyl isothiourea derivatives incorporating a 4-phenylpiperazine group, have been assessed for their effects on tumor cell proliferation. nih.gov These compounds showed varying degrees of inhibition against cell lines such as Hep-G2 (hepatocellular carcinoma), Hela (cervical epithelioid carcinoma), and HCT-116 (colorectal carcinoma). nih.gov

Table 1: Cytotoxicity of this compound Derivatives in Cancer and Normal Cell Lines This table is interactive. Click on headers to sort.

| Compound/Derivative Class | Cell Line | Cell Type | Measurement | Value | Reference |

|---|---|---|---|---|---|

| This compound | Pancreatic Cancer | Cancer | IC₅₀ | 0.05–0.2 µM | |

| This compound | Leukemia | Cancer | IC₅₀ | 0.05–0.2 µM | |

| 1-(2-Phenyl-2-adamantyl)piperazine | HeLa | Cervical Cancer | IC₅₀ | 9.2 µM | researchgate.net |

| 1-(2-Phenyl-2-adamantyl)piperazine | MDA MB 231 | Breast Cancer | IC₅₀ | 8.4 µM | researchgate.net |

| 1-[2-(4-Fluorophenyl)-2-adamantyl]-4-acetylpiperazine | HeLa | Cervical Cancer | IC₅₀ | 8.4 µM | researchgate.net |

| 1-[2-(4-Fluorophenyl)-2-adamantyl]-4-acetylpiperazine | MDA MB 231 | Breast Cancer | IC₅₀ | 6.8 µM | researchgate.net |

| 1-(2-Phenyl-2-adamantyl)piperazine | HUVEC | Normal Endothelial | Cytotoxicity | Low | researchgate.net |

| 1-(2-Phenyl-2-adamantyl)piperazine | NHDF | Normal Fibroblast | Cytotoxicity | Low | researchgate.net |

| Adamantyl isothioureas with 4-phenylpiperazine | Hep-G2, Hela, HCT-116 | Cancer | Cytotoxicity | Active | nih.gov |

Antimicrobial Efficacy Studies

Derivatives of this compound have been a subject of extensive research for their antibacterial properties. Studies have consistently shown that these compounds possess significant activity, particularly against Gram-positive bacteria. nih.govresearchgate.netdovepress.com A series of N-(1-adamantyl)carbothioamides bearing a piperazine ring demonstrated that derivatives with 4-aryl and benzyl (B1604629) substituents were highly active against Gram-positive bacteria, whereas those with ethyl and ethoxycarbonyl groups were inactive. nih.gov

Furthermore, N,N'-bis(1-adamantyl)piperazine-1,4-dicarbothioamides exhibited potent, broad-spectrum antibacterial effects against tested Gram-positive strains and Escherichia coli, while showing moderate to weak activity against Pseudomonas aeruginosa. nih.gov Similarly, N-Mannich bases created by linking 5-(1-adamantyl)-1,2,4-triazoles with 1-substituted piperazines displayed strong antibacterial activity. dovepress.comnih.govresearchgate.net The activity profile was often dependent on the substituents, with aromatic groups on the piperazine ring enhancing potency against Gram-positive bacteria and extending the activity spectrum to include Gram-negative strains. dovepress.com Another class, 5-(1-adamantyl)-3-(4-substituted-1-piperazinylmethyl)-1,3,4-oxadiazoline-2-thiones, also showed notable activity, especially against Gram-positive organisms. researchgate.net

The antifungal efficacy of adamantyl-piperazine derivatives has also been investigated, primarily against the pathogenic yeast Candida albicans. nih.govresearchgate.netnih.gov In general, the antifungal activity of these compounds appears to be less pronounced than their antibacterial effects. nih.gov For N-(1-adamantyl)carbothioamide derivatives, the inhibitory activity against C. albicans was found to be relatively low. nih.gov Likewise, studies on N-Mannich bases derived from adamantyl-triazoles and piperazine reported that none of the synthesized compounds possessed marked activity against C. albicans. researchgate.net However, some research indicates that certain derivatives can display marginal to weak antifungal activity. dovepress.comresearchgate.net

Table 2: Antibacterial and Antifungal Activity of this compound Derivatives This table is interactive. Click on headers to sort.

| Derivative Class | Microorganism | Type | Activity Level | Reference |

|---|---|---|---|---|

| N,N'-bis(1-adamantyl)piperazine-1,4-dicarbothioamides | Gram-positive bacteria | Bacteria (Gram+) | Potent | nih.gov |

| N,N'-bis(1-adamantyl)piperazine-1,4-dicarbothioamides | Escherichia coli | Bacteria (Gram-) | Potent | nih.gov |

| N,N'-bis(1-adamantyl)piperazine-1,4-dicarbothioamides | Pseudomonas aeruginosa | Bacteria (Gram-) | Moderate to Weak | nih.gov |

| N,N'-bis(1-adamantyl)piperazine-1,4-dicarbothioamides | Candida albicans | Fungus | Low | nih.gov |

| 5-(1-adamantyl)-triazole N-Mannich bases (piperazine) | Gram-positive bacteria | Bacteria (Gram+) | Potent | dovepress.comnih.gov |

| 5-(1-adamantyl)-triazole N-Mannich bases (piperazine) | Gram-negative bacteria | Bacteria (Gram-) | Good to Marginal | dovepress.com |

| 5-(1-adamantyl)-triazole N-Mannich bases (piperazine) | Candida albicans | Fungus | Weak / Inactive | researchgate.net |

| 5-(1-adamantyl)-oxadiazoline-2-thiones (piperazine) | Gram-positive bacteria | Bacteria (Gram+) | Active | researchgate.net |

The relationship between the chemical structure of this compound derivatives and their antimicrobial power is a critical aspect of their investigation. Research has established that modifications to the piperazine ring and its substituents significantly alter biological activity.

A key finding is that the nature of the substituent at the N4 position of the piperazine ring is a major determinant of antibacterial potency. nih.govdovepress.com For N-(1-adamantyl)carbothioamides, replacing small aliphatic groups (like ethyl) with larger aromatic or benzyl groups at this position transformed inactive compounds into highly active ones against Gram-positive bacteria. nih.gov This suggests that increased lipophilicity and steric bulk at this position are favorable for activity. This trend was also observed in N-Mannich bases of adamantyl-triazoles, where increasing the lipophilicity with aromatic substituents not only enhanced activity against Gram-positive bacteria but also conferred activity against Gram-negative strains. dovepress.com The presence of electron-withdrawing groups has also been reported to enhance activity against Gram-positive bacteria.

Antiviral Research Applications

The adamantane core is famously associated with antiviral drugs like amantadine, which inhibits the replication of the influenza virus by interfering with its entry into host cells. nih.gov This has spurred research into new adamantane derivatives, including those with a piperazine moiety, for broader antiviral applications against viruses such as Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV). acs.orgmdpi.com

The adamantane structure is thought to enhance the ability of a compound to interact with viral proteins, thereby inhibiting the replication process. While the classical adamantane drugs are not effective against HIV, certain derivatives have shown promise. ksu.edu.sa However, the inclusion of a piperazine ring has yielded mixed results. One study synthesized 5-(1-adamantyl)-1,3,4-oxadiazoline-2-thione, which was found to reduce HIV-1 viral replication; however, its corresponding 4-substituted-1-piperazinylmethyl derivatives were inactive. ksu.edu.sa This indicates that while the adamantane scaffold is a promising starting point for antiviral drug design, the specific combination with a piperazine ring may not always lead to a viable antiviral agent and requires careful molecular design.

Separately, the piperazine ring itself has been identified as a potential pharmacophore for antiviral activity, with studies showing it can bind to the capsid protein of alphaviruses like Chikungunya virus (CHIKV). nih.gov This suggests that the this compound structure could serve as a scaffold for designing new antiviral agents that target different viral components. nih.gov

Potential against Influenza A and HIV Viruses

The adamantane scaffold, a key feature of this compound, has a well-established history in antiviral drug development, with amantadine being an early example of a drug effective against the influenza A virus. semanticscholar.orgnih.govmdpi.com This has spurred ongoing research into adamantane derivatives, including those incorporating a piperazine moiety, for their potential against various viruses. researchgate.net

Derivatives of adamantane have shown inhibitory activity against the influenza A virus. semanticscholar.orgmdpi.com For instance, certain adamantane derivatives that include amino acid residues have demonstrated the ability to inhibit rimantadine-resistant strains of the influenza A (H1N1) pdm09 virus in in vivo models. researchgate.net Specifically, N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide was identified as a potent inhibitor of the influenza A/H3N2 virus, with an EC₅₀ of 1.4 μM. nih.gov Its mechanism is believed to involve the inhibition of virus fusion by preventing the pH-dependent conformational change of the influenza virus hemagglutinin. nih.gov While amantadine and rimantadine (B1662185) are no longer recommended for influenza due to resistance and side effects, the development of new adamantane derivatives continues. explorationpub.com

In the context of the Human Immunodeficiency Virus (HIV), several adamantane derivatives have demonstrated notable inhibitory activity. mdpi.comresearchgate.net Research into 5-(1-adamantyl)-1,3,4-oxadiazoles and related compounds, including those with a substituted piperazine ring, has been conducted to evaluate their anti-HIV-1 activity. nih.govnih.gov One study found that 5-(1-adamantyl)-1,3,4-oxadiazoline-2-thione achieved a 100% reduction in HIV-1 replication at a concentration of 50 μg/mL. nih.gov The exploration of bis(heteroaryl)piperazines (BHAPs) containing an (alkylamino)piperidine component has also led to the identification of broad-spectrum HIV-1 reverse transcriptase inhibitors. acs.org

Neuropharmacological Effects and Central Nervous System (CNS) Activity

The unique structure of this compound, which combines a rigid, lipophilic adamantane group with a piperazine ring, makes it a compound of interest for its potential effects on the central nervous system (CNS). The adamantane moiety can facilitate penetration of the blood-brain barrier, while the piperazine group is a common feature in many neuroactive compounds. vulcanchem.com

Derivatives of this compound have been shown to interact with key neurotransmitter systems in the brain, particularly those involving serotonin and dopamine (B1211576). The piperazine ring is known to interact with these systems.

Several novel adamantyl aryl- and heteroarylpiperazine derivatives have demonstrated high affinity for serotonin 5-HT₁A receptors. researchgate.netnih.gov For example, Adatanserin, an adamantyl derivative, shows high affinity for 5-HT₁A binding sites (Kᵢ = 1 nM) and moderate affinity for 5-HT₂ receptors (Kᵢ = 73 nM). researchgate.netnih.gov This dual activity as a partial 5-HT₁A agonist and a 5-HT₂ antagonist is a profile sought after in potential anxiolytic and antidepressant agents. nih.gov Other related compounds, such as N-Adamantanyl(4-phenylpiperazinyl)carboxamide, also exhibit high affinity for both 5-HT₁A and 5-HT₂A receptors, with Kᵢ values in the nanomolar range. vulcanchem.com The interaction of these compounds with serotonin receptors is considered a key factor in their potential antidepressant activity.

The modulation of dopamine receptors has also been observed with adamantane-containing compounds. Sigma-1 (σ₁) receptor ligands, which can include adamantane derivatives, have been shown to modulate dopaminergic systems. nih.gov

In vivo studies have provided evidence that this compound and its derivatives can reduce depressive-like behaviors in animal models. This effect is often linked to the compounds' ability to modulate serotonin levels in the brain, which is a key mechanism of many antidepressant medications. For instance, Adatanserin, with its selective 5-HT₁A partial agonist and 5-HT₂ antagonist activity, has demonstrated significant anxiolytic effects in animal conflict models. researchgate.netnih.gov Similarly, other piperazine derivatives have been investigated for their anxiolytic and antidepressant properties in rodent models. vulcanchem.combiosynth.com

The demonstrated modulation of serotonin receptors and the reduction of depressive-like behaviors in preclinical studies suggest the potential of this compound derivatives as antidepressant agents. researchgate.netnih.gov The compound Adatanserin was specifically developed as a potential combined anxiolytic and antidepressant agent based on its pharmacological profile. researchgate.netnih.gov The interaction with serotonin transporters (SERT) is a key aspect of their potential antidepressant activity.

In addition to antidepressant effects, there is interest in the nootropic, or cognitive-enhancing, potential of these compounds. Nootropic agents are known to improve mental and cognitive abilities. nih.govresearchgate.net Some nootropics are believed to exert their effects by elevating 5-hydroxytryptamine (5-HT) expression in the brain. nih.gov While direct studies on the nootropic effects of this compound are limited, the structural features and observed neuropharmacological activities align with properties of some nootropic agents. pharmpharm.rufarmaciajournal.comdergipark.org.tr

A critical factor for any CNS-active drug is its ability to cross the blood-brain barrier (BBB). The lipophilic nature of the adamantane group is known to enhance membrane permeability and facilitate penetration of the BBB. vulcanchem.com This property is a significant advantage for developing CNS-targeted therapies. nih.gov The inclusion of an adamantyl group can increase the lipophilicity of a molecule, which in turn can improve its biological availability for CNS targets. mdpi.com In silico analyses are often used to predict the BBB penetration of new compounds, considering factors like lipophilicity and polar surface area. nih.gov The enhanced lipophilicity conferred by the adamantane moiety in derivatives of this compound is a key feature that supports their potential as CNS-active agents. researchgate.net

Enzyme Inhibition Studies

Recent research has identified derivatives of this compound as potent inhibitors of soluble epoxide hydrolase (sEH). This enzyme is implicated in conditions such as hypertension and inflammation. scispace.com A series of 1-adamantyl-3-substituted ureas that contain piperazine moieties have been synthesized and shown to have high potency against human sEH, with one derivative, 1-(4-(4-(4-acetylpiperazin-1-yl)butoxy)phenyl)-3-adamantan-1-yl urea (B33335), exhibiting an IC₅₀ value of 7.0 nM. scispace.com These compounds also demonstrated improved pharmacokinetic properties. scispace.com The introduction of a piperazino group into 1,3-disubstituted urea-based sEH inhibitors has been shown to improve pharmacokinetic parameters while maintaining high potency. scispace.comnih.gov

Applications in Enzyme Inhibition Design

This compound has been effectively used as a primary structural template in the design of various enzyme inhibitors. The adamantyl group's bulk and lipophilicity can facilitate strong binding to enzyme receptors, while the piperazine moiety offers a site for chemical modification, allowing for fine-tuning of pharmacological activity and properties. tandfonline.com This scaffold has been particularly prominent in the development of inhibitors for enzymes like soluble epoxide hydrolase (sEH) and urease. nih.govresearchgate.net For instance, introducing a substituted piperazine group into adamantanyl-urea derivatives has been a strategy to enhance interactions with target macromolecules and improve drug-like properties. nih.gov The constrained nature of the piperazine ring can confer metabolic stability and favorable interactions within enzyme active sites. tandfonline.comscispace.com

Inhibition of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is a therapeutic target for managing conditions like hypertension and inflammation. nih.govnih.gov The enzyme metabolizes beneficial epoxyeicosatrienoic acids (EETs) into less active diols. nih.govpsu.edu Inhibiting sEH helps maintain higher levels of EETs, producing therapeutic effects. nih.gov Derivatives of this compound have been central to the development of potent sEH inhibitors.

Researchers have designed and synthesized new classes of sEH inhibitors by incorporating a substituted piperazine group into an adamantyl-urea structure. nih.gov This modification was intended to address the poor water solubility and high melting points often seen in potent 1,3-disubstituted urea-based sEH inhibitors. nih.govscispace.com The introduction of the polar piperazine group successfully improved these physical properties. nih.gov

Structure-activity relationship (SAR) studies revealed that the nature of the substituent on the piperazine ring significantly influences inhibitory potency. nih.gov For example, hydrophobic groups like benzyl or isopropyl on the piperazine ring retained potent inhibition against human sEH. nih.gov In contrast, adding a polar group like propanol (B110389) diminished inhibitory activity, though it did increase water solubility. nih.gov Further optimization, placing the piperazine moiety as a tertiary pharmacophore connected to a phenyl ring via an alkoxy linker, led to compounds with sub-nanomolar inhibitory concentrations and excellent pharmacokinetic profiles. scispace.comnih.gov Studies showed that meta- or para-substituted phenyl spacers combined with an N4-acetyl or sulfonyl-substituted piperazine were optimal for high potency. nih.gov

The following table summarizes the inhibitory activity of selected this compound derivatives against human sEH.

| Compound | Description | IC₅₀ (µM) | Source |

| 1a | 1-Adamantan-1-yl-3-(2-(5-benzylpiperazin-2-yl)ethyl)urea | 1.37 | nih.gov |

| 1c | 1-Adamantan-1-yl-3-(2-(5-isopropylpiperazin-2-yl)ethyl)urea | 12.6 | nih.gov |

| 1d | 1-Adamantan-1-yl-3-(2-(5-(3-hydroxypropyl)piperazin-2-yl)ethyl)urea | 100 | nih.gov |

| 29c | 1-(4-(4-(4-Acetylpiperazin-1-yl)butoxy)phenyl)-3-adamantan-1-yl urea | 0.007 | scispace.comnih.gov |

Urease Inhibitory Activity

Urease, an enzyme that catalyzes the hydrolysis of urea, is a target for treating infections caused by bacteria like Helicobacter pylori. ekb.eg Adamantane-containing compounds have been investigated as potential urease inhibitors. researchgate.net Studies on adamantane–piperazine carbothioamides showed that these derivatives possess potent urease inhibitory activity. acs.org For example, two N-(adamantan-1-yl)piperazine carbothioamide derivatives demonstrated significantly higher inhibition of Jack bean urease compared to the standard inhibitor, thiourea (B124793). researchgate.net

The following table presents the urease inhibitory activity of these compounds.

| Compound | Chemical Name | IC₅₀ (µM) | Potency vs. Thiourea | Source |

| 1 | N-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioamide | 1.20 | 17.72x | researchgate.net |

| 2 | N-(adamantan-1-yl)-4-benzylpiperazine-1-carbothioamide | 2.44 | 8.71x | researchgate.net |

| Thiourea | Standard Inhibitor | 21.27 | 1x | researchgate.net |

Hypoglycemic Activity Research

Adamantane derivatives have also been explored for their potential as oral hypoglycemic agents for managing type 2 diabetes. semanticscholar.orgresearchgate.net Research into N-(1-adamantyl)carbothioamide derivatives, which include piperazine-containing structures, has identified compounds with significant hypoglycemic effects in animal models. nih.gov

In a study using streptozotocin (B1681764) (STZ)-induced diabetic rats, several compounds were tested for their ability to lower serum glucose levels. researchgate.netnih.gov Among the piperazine derivatives, N-(Adamantan-1-yl)-4-(4-chlorophenyl)piperazine-1-carbothioamide (Compound 5c) demonstrated a potent, dose-dependent reduction in serum glucose, comparable to the standard drug gliclazide. nih.gov Other derivatives, such as those incorporating morpholine (B109124) or substituted piperazine rings, also showed significant hypoglycemic activity. semanticscholar.org For example, compounds from a series of adamantane-isothiourea hybrids, including 4-arylmethyl (Z)-N′-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioimidates, produced potent, dose-independent reductions in serum glucose levels in diabetic rats. semanticscholar.org

The table below summarizes the hypoglycemic activity of selected adamantane derivatives.

| Compound | Description | Animal Model | % Reduction in Serum Glucose | Source |

| 5c | N-(Adamantan-1-yl)-4-(4-chlorophenyl)piperazine-1-carbothioamide | STZ-induced diabetic rats | 55.4% (at 100 mg/kg) | nih.gov |

| 6 | N-(Adamantan-1-yl)morpholine-4-carbothioamide | STZ-induced diabetic rats | 53.6% (at 100 mg/kg) | nih.gov |

| 8b | N-(Adamantan-1-yl)-4-phenylpiperidine-1-carbothioamide | STZ-induced diabetic rats | 49.6% (at 100 mg/kg) | nih.gov |

| 7a | 4-Benzyl (Z)-N′-(adamantan-1-yl)morpholine-4-carbothioimidate | STZ-induced diabetic rats | 60.1% (at 50 mg/kg) | semanticscholar.org |

| 8b | 4-(4-Chlorobenzyl) (Z)-N′-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioimidate | STZ-induced diabetic rats | 58.7% (at 50 mg/kg) | semanticscholar.org |

| Gliclazide | Standard Drug | STZ-induced diabetic rats | 58.3% (at 100 mg/kg) | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Adamantane (B196018) Moiety on Lipophilicity and Receptor Binding

The adamantane moiety, a cage-like hydrocarbon, is a key contributor to the pharmacological profile of 1-(1-Adamantyl)piperazine, primarily through its significant impact on lipophilicity. researchgate.net Often described as a "lipophilic bullet," the adamantane group dramatically increases the molecule's affinity for nonpolar environments. researchgate.netnih.gov This enhanced lipophilicity is a critical factor in drug design, as it can improve a compound's ability to cross biological membranes, including the blood-brain barrier. researchgate.net The incorporation of an adamantane group can transform otherwise hydrophilic molecules into more lipophilic compounds, which can lead to improved membrane solubility and a longer plasma half-life. researchgate.net

Properties Conferred by the Adamantane Moiety

| Property | Impact on this compound Derivatives | Reference |

|---|---|---|

| Lipophilicity | Significantly increases the molecule's ability to dissolve in lipids, aiding in membrane permeation. | researchgate.netnih.gov |

| Receptor Anchoring | The bulky, rigid cage fits into hydrophobic pockets of receptors, serving as a stable anchor for binding. | mdpi.compensoft.net |

| Metabolic Stability | The cage structure protects the molecule from metabolic enzymes, increasing its half-life and stability. | researchgate.netnih.gov |

| Conformational Rigidity | Reduces the number of possible conformations, which can decrease the entropic penalty of receptor binding. | nih.gov |

Role of Piperazine (B1678402) Ring in Interactions with Neurotransmitter Systems and Biological Macromolecules

The piperazine ring is a widely recognized "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.gov It is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, which grants it a unique set of properties for interacting with biological targets. ijrrjournal.comresearchgate.net The versatile structure of piperazine allows for easy modification to fine-tune pharmacological activity. nih.gov

The two nitrogen atoms in the piperazine ring are particularly important. They can act as hydrogen bond acceptors and, depending on the physiological pH, can be protonated to become hydrogen bond donors. eurekaselect.com This allows the piperazine moiety to form crucial interactions with various biological macromolecules, especially neurotransmitter receptors. ijrrjournal.comresearchgate.net Piperazine derivatives are well-known for their activity at a wide range of central nervous system (CNS) receptors, including serotonergic, dopaminergic, and adrenergic receptors. google.com The specific substitution pattern on the piperazine nucleus can lead to significant differences in pharmacological activities, allowing for the development of compounds with tailored effects, such as anxiolytic, antipsychotic, and antidepressant properties. researchgate.net

Interactions Mediated by the Piperazine Ring

| Interaction Type | Biological Target | Significance | Reference |

|---|---|---|---|

| Hydrogen Bonding | Neurotransmitter Receptors (e.g., Serotonin (B10506), Dopamine) | Crucial for receptor affinity and activation. The two nitrogen atoms act as key interaction points. | ijrrjournal.comresearchgate.neteurekaselect.com |

| Ionic Interactions | Biological Macromolecules | Protonated nitrogen atoms can form salt bridges with acidic residues in protein binding sites. | nih.gov |

| Structural Scaffold | Various Enzymes and Receptors | Provides a rigid and versatile core for attaching other pharmacophoric groups. | nih.gov |

Influence of Substitutions on Biological Activity and Selectivity

Modifying the core structure of this compound by adding substituents to the piperazine ring is a common strategy to modulate its biological activity and selectivity. Even minor changes in the substitution pattern can produce significant differences in pharmacological profiles. ijrrjournal.com

For instance, in a series of novel 1-(2-aryl-2-adamantyl)piperazine derivatives evaluated for antiproliferative activity, specific substitutions were found to be critical. The parent compound, a piperazine derivative, showed reasonable activity against HeLa and MDA MB 231 tumor cell lines. kcl.ac.uk However, the introduction of a fluorine atom at the C4-position of a concurrent benzene (B151609) ring, combined with acetylation of the piperazino NH group, resulted in the most active compound in the series against these cell lines. kcl.ac.uk This demonstrates that substitutions at the second nitrogen of the piperazine ring can significantly enhance potency. Similarly, in other classes of piperazine derivatives, the nature and position of substituents on an attached aryl ring have a decisive effect on receptor affinity, for example, at 5-HT1A receptors. nih.gov

Conformational Rigidity and Binding Selectivity

The inherent rigidity of the adamantane group imparts significant conformational constraint on the entire this compound molecule. researchgate.net This rigidity can be advantageous for achieving high binding selectivity. nih.gov While flexible molecules can adopt numerous conformations to bind to various receptors, a more rigid inhibitor is less adaptable. nih.gov Consequently, it may bind with high affinity only to receptors whose binding pockets perfectly accommodate its specific, constrained shape. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.com These models are invaluable tools for predicting the activity of novel compounds and guiding the design of more potent and selective drugs. nih.gov

For piperazine derivatives, QSAR studies have successfully identified key molecular descriptors that are significantly correlated with their biological activity. mdpi.com For example, in a study of piperazine derivatives as mTORC1 inhibitors, descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index, molar refractivity, and topological polar surface area (PSA) were found to be critical for inhibitory activity. mdpi.com Similarly, QSAR models for 4-phenylpiperazines have been used to understand the in vivo effects on the dopaminergic system, linking physicochemical properties to dopamine (B1211576) D2 receptor affinity. nih.gov By applying such QSAR models to this compound analogues, researchers can systematically optimize the structure—for instance, by modifying substituents—to enhance desired biological effects and improve pharmacokinetic profiles for future drug candidates. researchgate.net

Computational Chemistry and Molecular Modeling for 1 1 Adamantyl Piperazine

Molecular Docking Analysis for Target Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. up.ac.za For adamantane (B196018) derivatives, including 1-(1-adamantyl)piperazine, docking studies are crucial for understanding interactions with biological targets. The adamantane group, due to its high lipophilicity and rigidity, often enhances receptor-binding affinity by fitting into hydrophobic pockets within protein active sites. The piperazine (B1678402) moiety, on the other hand, can form critical hydrogen bonds and electrostatic interactions with receptor residues.

Docking analyses of related adamantane-piperazine structures have been performed on various targets, including enzymes and G-protein coupled receptors (GPCRs). up.ac.za For instance, in studies involving enzymes like soluble epoxide hydrolase (sEH) and human sphingosine (B13886) kinase 1, the adamantyl group is often shown to occupy a hydrophobic pocket, while other parts of the molecule form specific interactions with key amino acid residues. researchgate.net Software such as AutoDock Vina and Schrödinger Maestro are commonly employed for these simulations. A binding energy (ΔG) of less than –8 kcal/mol is often indicative of strong binding affinity. Molecular dynamics (MD) simulations are frequently used in conjunction with docking to assess the stability of the predicted binding poses over time. up.ac.za

Table 1: Key Interactions in Molecular Docking of Adamantane-Piperazine Derivatives

| Interaction Type | Interacting Moiety | Target Residue Type (Example) | Significance |

| Hydrophobic Interactions | Adamantane Cage | Leucine, Isoleucine, Valine | Anchors the ligand in the binding pocket |

| Hydrogen Bonding | Piperazine Nitrogen | Aspartate, Serine, Tyrosine | Provides specificity and contributes to binding affinity mdpi.com |

| Van der Waals Contacts | Entire Molecule | Various | Contributes to the overall stability of the complex |

| Electrostatic Interactions | Piperazine Ring | Charged residues (e.g., Asp, Glu) | Can significantly influence binding orientation and affinity |

This table is generated based on findings from studies on various adamantane-piperazine derivatives.

Quantum Chemical Studies and Energy Frameworks

Quantum chemical studies, particularly using Density Functional Theory (DFT), provide detailed information about the electronic structure, reactivity, and vibrational properties of molecules like this compound. worldscientific.com These calculations can determine optimized molecular geometry, Mulliken and Löwdin atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO). worldscientific.com The analysis of these properties helps in understanding the molecule's reactivity and potential for intramolecular charge transfer. worldscientific.com

Energy framework analysis is a visualization tool used to explore the intermolecular interaction energies within a crystal lattice. researchgate.netacs.org It calculates the Coulombic (electrostatic) and dispersion components of the interaction energies between molecular pairs. acs.org For adamantane derivatives, dispersion forces, arising from the large, nonpolar adamantane cage, are typically the most significant contributors to the total interaction energy. acs.org These frameworks are represented by cylindrical tubes, where the diameter is proportional to the strength of the interaction, providing a clear picture of the crystal packing topology. researchgate.netacs.org

Simulation of Intermolecular Interactions (e.g., Hydrogen Bonding, Noncovalent Interactions)

The solid-state architecture of adamantane-piperazine compounds is governed by a network of weak, noncovalent interactions. acs.org The piperazine ring is a key player, capable of acting as a hydrogen bond acceptor and participating in various C-H···N interactions. acs.org The bulky adamantane group also contributes through numerous C-H···X (where X can be O, S, N, or even a π system) and H···H contacts. acs.orguzh.ch

Conformational Analysis and Dynamics

The conformational flexibility of this compound is an important determinant of its biological activity. nih.gov The adamantane cage is conformationally rigid, typically adopting a chair conformation. mdpi.comuzh.chnih.gov In contrast, the piperazine ring is flexible and can exist in different conformations, most commonly a chair form, but also boat or twist-boat forms depending on the substituents and environment. mdpi.comnih.gov

Computational methods, including dynamic NMR spectroscopy and molecular mechanics calculations, are used to study the conformational preferences and the energy barriers between different conformers. sigmaaldrich.com The relative orientation of the adamantane and piperazine moieties is defined by torsion angles. mdpi.com Studies on related structures show that the piperazine ring's conformation and its orientation relative to the adamantane group can significantly impact the molecule's ability to fit into a receptor's binding site. nih.govnih.gov Molecular dynamics (MD) simulations further explore the dynamic behavior of the molecule, revealing how its conformation adapts upon interaction with biological targets or solvent molecules. nih.govresearchgate.net

Table 2: Conformational Features of this compound Scaffolds

| Molecular Moiety | Predominant Conformation | Conformational Flexibility | Notes |

| Adamantane | Chair | Rigid | Provides a stable, bulky hydrophobic anchor. mdpi.comnih.gov |

| Piperazine | Chair | Flexible | Can adopt other conformations (e.g., boat) to optimize binding. mdpi.comnih.gov |

This table summarizes general conformational findings for adamantane and piperazine rings in related structures.

Advanced Applications and Materials Science Research

Role as a Key Structural Component in Pharmaceutical Agent Design

The adamantane (B196018) moiety's high lipophilicity and rigid structure make it a valuable scaffold in medicinal chemistry, while the piperazine (B1678402) group offers a site for versatile functionalization and interaction with biological targets. nih.gov The combination of these two motifs in 1-(1-adamantyl)piperazine has led to its use as a core component in the design of various pharmaceutical agents.

Research has demonstrated that derivatives of this compound are effective inhibitors of soluble epoxide hydrolase (sEH), an enzyme linked to hypertension and inflammation. nih.gov By introducing a polar piperazine group, researchers have been able to improve the water solubility and melting point of potent urea-based sEH inhibitors, which is a significant step towards developing orally available therapeutic agents. nih.gov For instance, a series of 1-adamantan-1-yl-3-(2-piperazin-2-yl-ethyl)-ureas showed improved physical properties compared to earlier inhibitors. nih.gov

Furthermore, adamantyl aryl- and heteroarylpiperazine derivatives have been synthesized and evaluated for their activity at serotonin (B10506) receptors, showing potential as anxiolytic and antidepressant agents. acs.org The rigid adamantyl group can enhance binding affinity to receptors, a crucial factor in drug design.

Below is a table summarizing the activity of selected adamantylpiperazine derivatives in pharmaceutical research:

| Compound Class | Target | Potential Therapeutic Application | Key Findings |

| 1-adamantan-1-yl-3-(2-(5-substituted piperazin-2-yl)-ethyl)-ureas | Soluble Epoxide Hydrolase (sEH) | Hypertension, Inflammation | Introduction of the piperazine moiety improved water solubility and melting point profiles of the inhibitors. nih.gov |

| Adamantyl aryl- and heteroarylpiperazines | Serotonin 5-HT1A and 5-HT2 receptors | Anxiety, Depression | Compounds demonstrated high affinity for 5-HT1A receptors and antagonist activity at 5-HT2 receptors. acs.org |

| This compound derivatives | Sigma receptors (σ1R/σ2R) | Cancer | The hybrid compound shows dual binding affinity and potent antiproliferative activity in various cancer cell lines. |

Polymer Synthesis and High-Performance Polymer Additives

The incorporation of the adamantane cage into polymer backbones is a well-established strategy to enhance the material's properties. The adamantyl group, being bulky and thermally stable, can improve the glass transition temperature, thermal stability, and mechanical strength of polymers. wikipedia.orgxdhg.com.cn While direct studies on this compound as a monomer are not extensively detailed in the provided results, the principles of using adamantane and piperazine units in polymer science are well-documented.